molecular formula C17H20FN3OS B2529813 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 921493-22-3

2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2529813
CAS RN: 921493-22-3
M. Wt: 333.43
InChI Key: LBEOWERJLBQKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Molecular Structure and Activity

Studies on compounds with similar structural motifs, such as imidazole derivatives, reveal their potential in various biological and chemical applications. For example, the conformation of benznidazole, a compound with a related imidazol group, suggests its structural significance in enhancing intermolecular interactions through hydrogen bonding, which is crucial for its biological activity (Soares-Sobrinho et al., 2018).

Anticancer Potential

Research into imidazothiadiazole analogs, which share a core structural similarity with the target compound, has demonstrated powerful cytotoxic results against breast cancer cell lines. This suggests the potential of these derivatives in cancer therapy (Abu-Melha, 2021). Similarly, the synthesis of benzothiazole derivatives bearing different heterocyclic rings has shown considerable anticancer activity, highlighting the pharmacophoric importance of these structures (Yurttaş et al., 2015).

Molecular Imaging Applications

The development of fluoroproxyfan, an imidazole-containing compound, for clinical PET studies to image histamine H3 receptors illustrates the applicability of such compounds in medical imaging and diagnostics (Iwata et al., 2000).

Metabolic Stability Enhancement

Efforts to improve metabolic stability in pharmacological agents have led to the examination of various 6,5-heterocycles as alternatives to more traditional structures. This research sheds light on the significance of structural modifications to enhance the drug-like properties of therapeutic molecules (Stec et al., 2011).

Antimicrobial and Anticancer Activities

The synthesis and characterization of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides have shown significant antimicrobial activity and potent inhibition of cancer cell growth, indicating the therapeutic potential of these derivatives (Yadav et al., 2017).

properties

IUPAC Name

2-(1-cyclopentylimidazol-2-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c18-14-7-5-13(6-8-14)11-20-16(22)12-23-17-19-9-10-21(17)15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEOWERJLBQKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.